molecular formula C29H26Cl2N2O4S B12035617 N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide

N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide

Cat. No.: B12035617
M. Wt: 569.5 g/mol
InChI Key: RAEPSNLFIXDABR-UHFFFAOYSA-N
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Description

N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide is a complex organic compound with the molecular formula C29H26Cl2N2O4S. This compound is notable for its unique structure, which includes a carbazole moiety, a hydroxypropyl group, and a methoxyphenyl group, all linked to a benzenesulfonamide core. It has a molecular weight of 569.512 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide typically involves multiple steps. The process begins with the preparation of the carbazole derivative, which is then reacted with appropriate reagents to introduce the hydroxypropyl and methoxyphenyl groups. The final step involves the sulfonation of the benzene ring to form the benzenesulfonamide core .

Industrial Production Methods

standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions, are essential to ensure the desired product’s purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while substitution of the chlorine atoms can introduce various functional groups, leading to a wide range of derivative compounds .

Scientific Research Applications

N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, affecting gene expression and protein synthesis. The hydroxypropyl and methoxyphenyl groups can enhance the compound’s solubility and binding affinity to target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxypropyl and methoxyphenyl groups enhances its solubility and reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C29H26Cl2N2O4S

Molecular Weight

569.5 g/mol

IUPAC Name

N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C29H26Cl2N2O4S/c1-19-3-11-25(12-4-19)38(35,36)33(22-7-9-24(37-2)10-8-22)18-23(34)17-32-28-13-5-20(30)15-26(28)27-16-21(31)6-14-29(27)32/h3-16,23,34H,17-18H2,1-2H3

InChI Key

RAEPSNLFIXDABR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)C5=CC=C(C=C5)OC

Origin of Product

United States

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